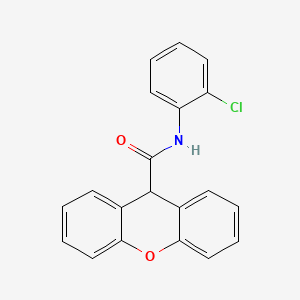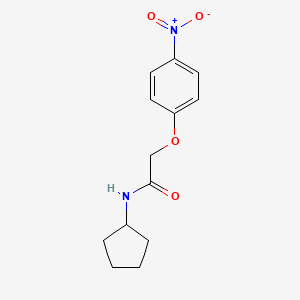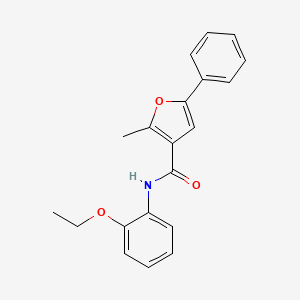
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by the presence of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, in particular, features a chlorophenyl and a cyclobutylcarbonyl group attached to the piperazine backbone.
Synthesis Analysis
The synthesis of similar piperazine compounds involves multiple steps, including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis reactions. For example, 1-(2,3-dichlorophenyl)piperazine can be synthesized from 2,6-dichloro-nitrobenzene and piperazine through these steps, with the total yield being around 48.2% (Quan, 2006). While specific details for 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone are not available, the synthesis likely follows similar chemical processes with specific reagents tailored to introduce the cyclobutylcarbonyl group.
Molecular Structure Analysis
Piperazine compounds typically have their molecular structures confirmed using techniques like IR (Infrared Spectroscopy) and 1H-NMR (Proton Nuclear Magnetic Resonance). These methods provide detailed information about the chemical bonds and the molecular framework of the compound. For instance, the structure of closely related compounds, such as 1-(2,3-dichlorophenyl)piperazine, was confirmed using these techniques (Li Ning-wei, 2005).
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Drug Development
Arylpiperazine derivatives, including those related to "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," have been extensively studied for their therapeutic potential. These compounds have reached clinical applications mainly in treating depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, leading to various pharmacological activities. The structure-activity relationship (SAR) of these compounds indicates their potential for developing safer, selective, and cost-effective therapeutic agents, particularly in the context of anti-mycobacterial activity and as central nervous system (CNS) stimulators (Caccia, 2007), (Girase et al., 2020).
Environmental Impact and Degradation of Chlorophenols
Chlorophenols, structurally related to the chlorophenyl group in "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," are significant due to their environmental persistence and potential toxicity. Research has focused on the degradation of chlorophenols using zero-valent iron and bimetallic systems, revealing that these compounds can undergo dechlorination, sorption, and co-precipitation, making them a subject of interest in environmental engineering and pollution control (Gunawardana et al., 2011).
Pharmaceutical Applications of Piperazine Derivatives
Piperazine derivatives, including the core structure found in "1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone," are highlighted for their broad spectrum of pharmaceutical applications. These compounds are key pharmacophores in many antipsychotic agents, indicating their importance in drug development for treating various disorders. The review of piperazine and morpholine derivatives underscores the current trends in synthesis and their potent pharmacophoric activities, offering a pathway for future medicinal chemistry investigations (Mohammed et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(cyclobutanecarbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-5-2-6-13(9-12)18-8-7-17(10-14(18)19)15(20)11-3-1-4-11/h2,5-6,9,11H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMBVUZTUDLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(cyclobutylcarbonyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)
![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)
![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)


![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)



